N-methyl-4-phenylbutanamide
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Overview
Description
N-methyl-4-phenylbutanamide is an organic compound with the molecular formula C11H15NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is known for its applications in various fields, including chemistry and pharmaceuticals, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methyl-4-phenylbutanamide can be synthesized through several methods. One common approach involves the reaction of 4-phenylbutanoic acid with methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions: N-methyl-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the amide group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products:
Oxidation: 4-phenylbutanoic acid.
Reduction: N-methyl-4-phenylbutylamine.
Substitution: Depending on the nucleophile, products can vary widely.
Scientific Research Applications
N-methyl-4-phenylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-methyl-4-phenylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-methyl-4-phenylbutanamide can be compared with other similar compounds such as:
N-methyl-4-phenylbutylamine: This compound is the reduced form of this compound and has different chemical properties and applications.
4-phenylbutanoic acid: The oxidized form of this compound, used in different chemical reactions and industrial processes.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different biological targets. This versatility makes it valuable in multiple fields of research and industry.
Properties
IUPAC Name |
N-methyl-4-phenylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-11(13)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKPKUUXSDVLAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42407-51-2 |
Source
|
Record name | N-methyl-4-phenylbutanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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